molecular formula C10H9F6N B111574 (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine CAS No. 127733-47-5

(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine

Cat. No.: B111574
CAS No.: 127733-47-5
M. Wt: 257.18 g/mol
InChI Key: PFVWEAYXWZFSSK-RXMQYKEDSA-N
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Description

®-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine is a chiral amine compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring. This compound is of significant interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Mechanism of Action

Target of Action

It is known that this compound is a key chiral intermediate for the synthesis of aprepitant .

Mode of Action

The compound is involved in the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone, catalyzed by Leifsonia xyli CCTCC M 2010241 cells using isopropanol as the co-substrate for cofactor recycling . This process involves the activation of substrates and subsequent stabilization of partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

Biochemical Pathways

The biochemical pathway involves the single-electron reduction of oxime esters to form iminyl radical intermediates . This process is facilitated by the use of N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea as a pre-catalyst and a base as a pre-catalyst initiation switch .

Pharmacokinetics

The established bioreduction reaction system could tolerate higher substrate concentrations of 3,5-bis(trifluoromethyl)acetophenone .

Result of Action

The result of the action of ®-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine is the efficient enantioselective synthesis of ®-[3,5-bis(trifluoromethyl)phenyl]ethanol . The process yields a satisfactory yield and excellent product enantiometric excess (e.e.) for the desired ®-chiral alcohol .

Action Environment

The action of ®-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine is influenced by environmental factors such as temperature and the presence of a co-substrate for cofactor recycling . The bioreduction is executed at 30°C and 200 rpm for 30 h .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine typically involves the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone. This process can be catalyzed by microorganisms such as Leifsonia xyli CCTCC M 2010241, using isopropanol as a co-substrate for cofactor recycling . The reaction conditions include a temperature of 30°C, 200 rpm agitation, and a reaction time of 30 hours, resulting in a high yield and enantiomeric excess of the desired product .

Industrial Production Methods

Industrial production methods for ®-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine often involve similar biocatalytic processes, optimized for large-scale synthesis. The use of biocatalysts allows for efficient and environmentally friendly production, minimizing the need for harsh chemical reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

®-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure high selectivity and yield.

Major Products Formed

Major products formed from these reactions include:

    Oxidation: 3,5-bis(trifluoromethyl)benzaldehyde or 3,5-bis(trifluoromethyl)acetophenone.

    Reduction: ®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol.

    Substitution: Various substituted amines and derivatives.

Scientific Research Applications

®-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine has numerous applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine is unique due to its chiral nature and the presence of two trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound in asymmetric synthesis and other applications requiring high selectivity and reactivity.

Properties

IUPAC Name

(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F6N/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-5H,17H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVWEAYXWZFSSK-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363694
Record name (1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127733-47-5
Record name (αR)-α-Methyl-3,5-bis(trifluoromethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127733-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine
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Synthesis routes and methods I

Procedure details

The crude product of 1-azido-[3,5-bis(trifluoromethyl)phenyl]ethane obtained in Example 1-4 was added with palladium-fibroin (18 mg) and methanol (6 mL), and after the atmosphere was replaced with hydrogen, the mixture was stirred at room temperature. After stirring over 1 hour, the reaction mixture was filtered through Celite, and concentrated, and the resulting residue was purified by silica gel column chromatography (chloroform:methanol=50:1 to 5:1) to obtain 58.9 mg of α-[3,5-bis(trifluoromethyl)phenyl]ethylamine as colorless oil.
[Compound]
Name
crude product
Quantity
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Type
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Reaction Step One
Name
1-azido-[3,5-bis(trifluoromethyl)phenyl]ethane
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Synthesis routes and methods II

Procedure details

The resulting 1-[3,5-bis(trifluoromethyl)phenyl]ethyl azide (crude product: 111.5 mg) was dissolved in methanol (6 mL) and the solution was added with palladium-fibroin (18 mg) for hydrogen substitution, and then the mixture was stirred at room temperature for 1 hour. The reaction mixture was filtered through Celite, the filtrate was concentrated under reduced pressure, and the resulting residue was purified by silica gel column chromatography (chloroform:methanol=50:1 to 5:1) to obtain 77.6 mg of 1-[3,5-bis(trifluoromethyl)phenyl]ethylamine as colorless oil (yield: 91%, for 2 steps).
Name
1-[3,5-bis(trifluoromethyl)phenyl]ethyl azide
Quantity
111.5 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is the biosynthesis of (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine using a bienzyme cascade system considered significant?

A1: Traditional chemical synthesis of chiral molecules like (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine can be complex and often results in low yields of the desired enantiomer. The research presented in these papers [, ] highlights the development of a novel bienzyme cascade system utilizing R-ω-transaminase (ATA117) and alcohol dehydrogenase (ADH). This approach offers several advantages:

  • High Enantioselectivity: The use of the ATA117 enzyme ensures the production of the desired (R)-enantiomer with exceptional enantiomeric excess (> 99.9%) [].
  • Improved Yield: The introduction of ADH into the system shifts the reaction equilibrium, leading to a significant increase in product yield [].

Q2: How does the choice of expression system affect the efficacy of the bienzyme cascade system?

A2: The research investigated five different expression systems to produce the ATA117 and ADH enzymes []. The study found that the expression system significantly impacted the substrate handling capacity of the bienzyme cascade system. Specifically, the BL21(DE3)/pETDuet-ATA117-ADH system, utilizing a tandem expression plasmid, demonstrated a 1.5-fold increase in substrate handling capacity compared to using ATA117 alone []. This highlights the importance of optimizing the expression system to maximize the efficiency of the biocatalytic process.

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